CI-959 Achieves 2.3-Fold Greater Inhibition of IgE-Mediated Human Bronchial Contraction Compared to Cromolyn at Equimolar Concentration
In a direct head-to-head experiment using anti-IgE-challenged human bronchial muscle strips, CI-959 produced concentration-dependent inhibition of contraction with mean values of 45%, 65%, and 96% at 1, 3, and 10 μM, respectively. In the same assay system, cromolyn sodium at 10 μM inhibited bronchial contraction by only 42% [1]. This represents a 2.3-fold efficacy difference (96% vs 42%) at the identical 10 μM concentration, with CI-959 already surpassing cromolyn's maximal effect at just 3 μM (65% vs 42%).
| Evidence Dimension | % inhibition of anti-IgE-induced human bronchial smooth muscle contraction |
|---|---|
| Target Compound Data | CI-959: 45% at 1 μM, 65% at 3 μM, 96% at 10 μM |
| Comparator Or Baseline | Cromolyn sodium: 42% at 10 μM |
| Quantified Difference | 2.3-fold greater inhibition at 10 μM (96% vs 42%); CI-959 at 3 μM (65%) exceeds cromolyn at 10 μM (42%) by 1.55-fold |
| Conditions | Human bronchial muscle strips, anti-IgE challenge, in vitro, concentration-response assay |
Why This Matters
When selecting a compound to block IgE-dependent bronchoconstriction in human tissue models, CI-959 provides substantially greater maximal efficacy than the classical mast cell stabilizer cromolyn at the same concentration, reducing the likelihood of false-negative results.
- [1] Adolphson RL, et al. CI-959, a new, potential antiallergic drug, inhibits mediator release from lung and contractions of human airways in vitro. Int Arch Allergy Appl Immunol. 1990;93(1):83-88. doi:10.1159/000235312. View Source
